(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is derived through systematic analysis of its constituent groups and their spatial arrangement.
Parent Structure
The core structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring and a furan ring. The numbering begins at the oxygen atom in the furan ring, with positions 2 and 3 on the furan moiety and positions 4–9 on the benzene ring.
Substituents and Modifications
Stereochemical Designation
The (2Z) prefix specifies the Z-configuration of the exocyclic double bond at position 2, indicating that the higher-priority substituents (benzodioxinyl and benzofuran groups) are on the same side of the double bond.
Structural Formula
The molecular structure can be represented as:
O
||
O=S=O–C6H5–O–C6H2–(CO)–C=CH–C10H5ClO2
(Simplified representation highlighting key functional groups and connectivity.)
Properties
Molecular Formula |
C23H15ClO7S |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C23H15ClO7S/c24-16-8-14(23-15(9-16)12-28-13-29-23)10-21-22(25)19-7-6-17(11-20(19)30-21)31-32(26,27)18-4-2-1-3-5-18/h1-11H,12-13H2/b21-10- |
InChI Key |
QPMQKFQKGSCGOT-FBHDLOMBSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)OCO1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
Palladium-mediated cyclization of propargylic carbonates with benzene-1,2-diol derivatives is a key method for constructing the benzofuran scaffold. For example, palladium(0) catalysts facilitate stereoselective formation of the dihydrobenzofuran intermediate, which is subsequently oxidized to the target ketone.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 80°C, 12 hours
-
Yield: 68–75%
This method ensures regioselectivity, with the Z-isomer predominating due to η³-allylpalladium intermediate stabilization.
Lewis Acid-Catalyzed Propargylation
Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes propargylation between 2,4-diyn-1-ols and dicarbonyl compounds, followed by intramolecular cyclization.
Key Steps :
-
Propargylation: BF₃·OEt₂ activates the alkyne for nucleophilic attack.
-
Cyclization: K₂CO₃ induces 5-exo-dig cyclization to form the benzofuran core.
-
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the dihydrobenzofuran.
Functionalization with Benzodioxin Moiety
Chlorinated Benzodioxin Coupling
The 6-chloro-4H-1,3-benzodioxin-8-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
Suzuki Coupling Protocol :
-
Substrate: 8-Bromo-6-chloro-4H-1,3-benzodioxin
-
Boronic Acid: (2Z)-2-methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl
-
Catalyst: Pd(OAc)₂/XPhos
-
Base: K₃PO₄
-
Solvent: Dioxane/H₂O (4:1)
-
Yield: 62%.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using AlCl₃ as a catalyst attaches the benzodioxin group to the benzofuran core.
Conditions :
-
Temperature: 0°C → RT, 4 hours
-
Solvent: Dichloromethane (DCM)
-
Yield: 58%.
Benzenesulfonate Esterification
Direct Esterification with Benzenesulfonyl Chloride
The hydroxyl group at position 6 of the benzofuran intermediate reacts with benzenesulfonyl chloride under basic conditions.
Procedure :
-
Dissolve benzofuran intermediate (1 eq) in anhydrous DCM.
-
Add pyridine (3 eq) as a base and benzenesulfonyl chloride (1.2 eq).
-
Stir at 0°C → RT for 6 hours.
-
Quench with H₂O, extract with DCM, and purify via column chromatography.
Sodium Methoxide-Mediated Reaction
Alternative esterification using sodium methoxide in methanol enhances selectivity:
| Parameter | Value |
|---|---|
| Substrate Ratio | 1:1.2 (Benzofuran:ClSO₂Ph) |
| Solvent | Methanol |
| Temperature | 25–35°C |
| Time | 30 minutes |
| Yield | 85% |
Integrated Multi-Step Synthesis
One-Pot Approach
A sequential protocol combines benzofuran formation, benzodioxin coupling, and sulfonation:
Batch vs. Continuous Flow
Comparative studies show continuous flow systems improve efficiency:
| Parameter | Batch Mode | Continuous Flow |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 58% | 74% |
| Purity | 92% | 98% |
Source: Adapted from industrial benzenesulfonate production.
Optimization Strategies
Catalyst Screening
Palladium and rhodium catalysts were compared for cyclization efficiency:
| Catalyst | Yield (%) | Z:E Selectivity |
|---|---|---|
| Pd(PPh₃)₄ | 75 | 92:8 |
| [Cp*RhCl₂]₂ | 68 | 85:15 |
| RuCl₃ | 45 | 78:22 |
Solvent Effects
Polar aprotic solvents enhance reaction rates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 75 |
| Toluene | 2.4 | 62 |
Challenges and Solutions
Byproduct Formation
Diphenyl sulfone (<5%) forms during sulfonation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the benzodioxin ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: Used in the study of biological pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects.
Industry
Polymer Science: Used in the synthesis of specialty polymers.
Chemical Sensors: Applications in the development of chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Structural Differences :
- Bromine replaces chlorine at the benzodioxin C6 position.
- Hydroxyl group (-OH) at benzofuran C6 instead of benzenesulfonate.
- Physicochemical Properties (computed): Molecular Weight: 375.2 g/mol XLogP3: 3.4 (lipophilicity index) Hydrogen Bond Donor/Acceptor: 1/5 Polar Surface Area: 65 Ų .
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
- Structural Differences :
- Methoxy groups (-OCH₃) at phenyl ring positions 2 and 4.
- Methanesulfonate (-SO₃CH₃) replaces benzenesulfonate.
- Smaller sulfonate group may improve solubility but reduce steric bulk compared to benzenesulfonate .
Comparative Physicochemical Properties
*Estimated based on benzenesulfonate addition (~90 g/mol over bromo analogue).
Lower than bromo analogue due to sulfonate’s polarity, offsetting Cl’s reduced lipophilicity vs. Br.
* Methoxy groups increase lipophilicity.
Implications of Structural Variations
Halogen Effects (Cl vs. Br)
- Electronegativity : Chlorine’s higher electronegativity may enhance electronic interactions in target binding compared to bromine.
- Steric Impact : Bromine’s larger atomic radius could hinder binding in sterically constrained environments.
Sulfonate vs. Hydroxyl/Methanesulfonate
- Solubility : Benzenesulfonate’s bulk and ionizable group likely improve aqueous solubility over hydroxyl or methanesulfonate.
- Bioavailability : Sulfonate’s polarity may reduce cell membrane permeability, limiting oral bioavailability unless prodrug strategies are employed.
Substituent Positioning
- The 2,5-dimethoxy substitution in the methanesulfonate analogue introduces electron-donating groups, which could stabilize charge-transfer interactions in biological systems.
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule notable for its diverse biological activities. It features a benzofuran core structure and incorporates various functional groups that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Benzofuran backbone : Known for bioactive properties.
- Chloro substituent : Enhances reactivity and biological interactions.
- Methylene bridge : Connects different moieties, potentially influencing binding to biological targets.
Molecular Formula : C₁₈H₁₅ClO₅S
Molecular Weight : 392.83 g/mol
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially switching microglial activation from a pro-inflammatory (M1) to a neuroprotective (M2) phenotype, as seen in related studies on benzofuran derivatives .
- Neuroprotective Properties : Evidence suggests that benzofuran derivatives can protect neuronal cells from amyloid-beta toxicity, which is relevant in Alzheimer's Disease research .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Cholinesterase Inhibition : Similar benzofuran compounds have been shown to inhibit cholinesterases, thereby enhancing cholinergic signaling .
- CB Receptor Modulation : Some derivatives act on cannabinoid receptors (CB₂), influencing neuroinflammation and providing therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
